2-Amino-5-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Amino-5-(trifluoromethyl)benzyl alcohol (ATFBA) is an organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of several pharmaceutical compounds, such as anti-inflammatory drugs and anticonvulsants. ATFBA is also used in the synthesis of perfumes and flavors, as well as in the production of cosmetics.
Scientific Research Applications
Synthesis of Amino Acids and Peptides:
- 2-Amino-5-(trifluoromethyl)benzyl alcohol is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This demonstrates its utility in the development of aromatic and heteroaromatic amino acids (Burger et al., 2006).
- It has also been used in the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showing activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
Benzyl Alcohol Production:
- The compound plays a role in the biosynthesis of benzyl alcohol from renewable glucose in engineered Escherichia coli. This process involves the transformation of benzyl alcohol using a non-natural pathway, demonstrating its potential in renewable chemical production (Pugh et al., 2015).
Chemical Synthesis and Catalysis:
- 2-Amino-5-(trifluoromethyl)benzyl alcohol is involved in various chemical synthesis processes, like the synthesis of 4H-3,1-benzoxazines through a tandem Aza-Wittig/Heterocumulene-Mediated Annulation Strategy (Molina et al., 1991).
- It is also used in the synthesis of trifluoromethylated monoterpene amino alcohols, demonstrating its versatility in organic synthesis (Petrova et al., 2022).
Pharmaceutical and Medicinal Applications:
- The compound is used in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties. This highlights its potential application in drug discovery (Jumde et al., 2015).
Biotransformation and Bio-based Production:
- In biotransformation studies, it has been used for the efficient synthesis of benzyl alcohol and its analogs, showcasing its role in producing high-value fine chemicals through biocatalytic pathways (Liu et al., 2020).
properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQGCLEZPQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620230 | |
Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)benzyl alcohol | |
CAS RN |
220107-65-3 | |
Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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